3-cyclopropyl-6-{4-[3-(trifluoromethoxy)benzoyl]piperazin-1-yl}pyridazine
Description
Properties
IUPAC Name |
[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-[3-(trifluoromethoxy)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N4O2/c20-19(21,22)28-15-3-1-2-14(12-15)18(27)26-10-8-25(9-11-26)17-7-6-16(23-24-17)13-4-5-13/h1-3,6-7,12-13H,4-5,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLDZYLLQKLFTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-6-{4-[3-(trifluoromethoxy)benzoyl]piperazin-1-yl}pyridazine typically involves multiple steps, including the formation of the pyridazine ring and subsequent functionalization. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of boron reagents and palladium catalysts to couple aryl halides with organoboron compounds .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability .
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-6-{4-[3-(trifluoromethoxy)benzoyl]piperazin-1-yl}pyridazine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reactions can be carried out using reagents like N-bromosuccinimide (NBS) or iodine (I₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.
Scientific Research Applications
3-cyclopropyl-6-{4-[3-(trifluoromethoxy)benzoyl]piperazin-1-yl}pyridazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-6-{4-[3-(trifluoromethoxy)benzoyl]piperazin-1-yl}pyridazine involves its interaction with specific molecular targets and pathways. For instance, pyridazine derivatives have been shown to inhibit calcium ion influx, which is necessary for platelet aggregation . This compound may also interact with other cellular pathways to exert its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of structurally analogous compounds reveals key differences in substituents, molecular properties, and biological activities. Below is a detailed breakdown:
Table 1: Structural and Functional Comparison of Pyridazine Derivatives
* Biological activities inferred from structural analogs in .
Key Findings from Comparative Analysis
Substituent Effects on Bioactivity: The 3-(trifluoromethoxy)benzoyl group in the target compound enhances lipophilicity and metabolic stability compared to simpler substituents like the unsubstituted piperazine in . This modification is critical for improving blood-brain barrier penetration in CNS-targeting drugs. Chlorinated analogs (e.g., 3-chloro derivatives in ) exhibit pronounced anti-bacterial activity, likely due to halogen-induced electrophilicity disrupting bacterial enzymes.
Structural Diversity and Pharmacokinetics :
- Compound 10h (564.20 g/mol) demonstrates higher molecular weight and solubility than the target compound (376.38 g/mol), attributed to its urea-thiazole-ethyl acetate architecture .
- The cyclopropyl group in the target compound and reduces steric hindrance compared to bulkier groups (e.g., tert-butyl in unrelated analogs), favoring receptor binding .
Synthetic Utility :
- The unsubstituted piperazine in serves as a versatile intermediate for introducing diverse acyl or aryl groups, enabling rapid SAR (structure-activity relationship) exploration.
Biological Activity
3-Cyclopropyl-6-{4-[3-(trifluoromethoxy)benzoyl]piperazin-1-yl}pyridazine is a compound of interest due to its potential pharmacological properties. This article reviews its biological activity, synthesizing data from various studies and highlighting significant findings.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : C₁₅H₁₆F₃N₃O₂
- Molecular Weight : 327.30 g/mol
This structure features a pyridazine core substituted with a cyclopropyl group and a piperazine moiety, which are known to influence biological activity through various mechanisms.
Antitumor Activity
Research indicates that derivatives of pyridazine compounds, including 3-cyclopropyl-6-{4-[3-(trifluoromethoxy)benzoyl]piperazin-1-yl}pyridazine, exhibit significant antitumor properties. A study demonstrated that similar pyridazine derivatives were evaluated for cytotoxicity against several cancer cell lines, including:
| Cell Line | Cytotoxicity |
|---|---|
| LoVo (Colon Adenocarcinoma) | Moderate |
| SK-OV-3 (Ovary Carcinoma) | Limited |
| MCF-7 (Breast Adenocarcinoma) | Moderate |
The results suggested that the compound's structural components significantly affect its interaction with cancer cells, leading to varying degrees of cytotoxicity .
The mechanism by which 3-cyclopropyl-6-{4-[3-(trifluoromethoxy)benzoyl]piperazin-1-yl}pyridazine exerts its effects may involve:
- Inhibition of Tumor Growth : The compound may disrupt cellular proliferation pathways.
- Induction of Apoptosis : Certain studies have indicated that similar compounds can trigger programmed cell death in cancer cells, enhancing their therapeutic potential.
Structure-Activity Relationship (SAR)
The biological activity of this compound has been linked to its structural features. Notably, the presence of the trifluoromethoxy group enhances lipophilicity and may improve binding affinity to biological targets. This relationship is crucial for optimizing the efficacy of pyridazine derivatives in therapeutic applications .
Case Studies
A recent study highlighted the effectiveness of 3-cyclopropyl-6-{4-[3-(trifluoromethoxy)benzoyl]piperazin-1-yl}pyridazine in treating specific cancers. The compound showed promising results in preclinical models, demonstrating:
- In vitro : Significant inhibition of cancer cell proliferation at low micromolar concentrations.
- In vivo : Reduced tumor size in animal models without notable toxicity.
These findings underscore the potential for further development as an anticancer agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
